4-Fluoro-2-(trifluoromethyl)aniline

Synthetic methodology Fluorinated intermediates Process chemistry

4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5), also known as 2-Amino-5-fluorobenzotrifluoride, is a fluorinated aromatic amine characterized by a para-fluoro substituent and an ortho-trifluoromethyl group relative to the aniline nitrogen. Its molecular formula is C₇H₅F₄N with a molecular weight of 179.11 g/mol.

Molecular Formula C7H5F4N
Molecular Weight 179.11 g/mol
CAS No. 393-39-5
Cat. No. B1265432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)aniline
CAS393-39-5
Molecular FormulaC7H5F4N
Molecular Weight179.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)N
InChIInChI=1S/C7H5F4N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2
InChIKeyLRCQLCWUUBSUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 4-Fluoro-2-(trifluoromethyl)aniline CAS 393-39-5: Class and Baseline Data


4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5), also known as 2-Amino-5-fluorobenzotrifluoride, is a fluorinated aromatic amine characterized by a para-fluoro substituent and an ortho-trifluoromethyl group relative to the aniline nitrogen. Its molecular formula is C₇H₅F₄N with a molecular weight of 179.11 g/mol [1]. The compound is a liquid at ambient temperature with a boiling point of 70–72 °C at 17.5 mmHg and a density of 1.38 g/mL at 25 °C . As an aryl amine building block bearing both electron-withdrawing fluorine and trifluoromethyl substituents, it is utilized as a key intermediate in pharmaceutical and agrochemical synthesis, where the precise positioning of these halogens imparts distinct electronic and steric properties that differentiate it from regioisomeric or mono-substituted aniline analogs .

Why 4-Fluoro-2-(trifluoromethyl)aniline Cannot Be Replaced by Common Aniline Analogs


The substitution pattern of 4-Fluoro-2-(trifluoromethyl)aniline—a para-fluoro and an ortho-trifluoromethyl group on the same ring—creates a unique electronic and steric environment that is not reproducible by regioisomers (e.g., 4-fluoro-3-(trifluoromethyl)aniline [CAS 2357-47-3]) or by mono-substituted analogs such as 4-(trifluoromethyl)aniline [1][2]. The ortho-CF₃ group significantly deactivates the amine nucleophilicity via inductive withdrawal while also imposing steric shielding that can impede or modulate reactivity in cross-coupling and amidation reactions [3]. Conversely, the para-fluoro substituent provides a distinct vector for further functionalization and influences the overall lipophilicity and metabolic stability of derived compounds. These combined effects are highly sensitive to substitution position; therefore, generic substitution without empirical validation of reaction outcomes or biological activity will lead to divergent synthetic yields, altered physicochemical profiles, and potentially loss of target potency in lead optimization programs.

Quantitative Differentiation of 4-Fluoro-2-(trifluoromethyl)aniline: Evidence-Based Selection Guide


Comparative Synthesis Efficiency: Higher Yields Achievable via Acetanilide Route

Two principal synthetic routes for 4-fluoro-2-(trifluoromethyl)aniline demonstrate substantially different yields, providing a clear basis for route selection. Using 4-fluoroaniline as the starting material with trifluoromethyl iodide in the presence of a base yields the target compound in 60–70%. In contrast, employing 4-fluoroacetanilide as the precursor under comparable trifluoromethylation conditions affords yields of 80–90% . While these data are specific to this compound and do not provide direct head-to-head comparison against regioisomers, they establish a class-level inference that protecting the amine as an acetanilide enhances electrophilic trifluoromethylation efficiency. This is particularly relevant when evaluating procurement decisions for multi-step syntheses where overall yield and cost-of-goods are critical.

Synthetic methodology Fluorinated intermediates Process chemistry

Validated Pharmacological Utility: Enabling Potent ACAT Inhibition in Lead Optimization

4-Fluoro-2-(trifluoromethyl)aniline was employed as a key building block in the synthesis of 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide (compound 14c), a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor . In vitro enzymatic assays demonstrated that compound 14c, which incorporates the target aniline moiety, exhibited an IC₅₀ of 27 nM against human ACAT-1. A closely related structural analog (compound 1), lacking the para-fluoro substitution pattern on the anilide ring, showed substantially weaker inhibition, with the SAR indicating that the 4-fluoro-2-trifluoromethyl substitution is critical for achieving nanomolar potency [1]. This provides cross-study comparable evidence that the specific substitution pattern of 4-fluoro-2-(trifluoromethyl)aniline confers enhanced binding affinity in this pharmacophore context.

Medicinal chemistry ACAT inhibition Anti-atherosclerosis

Toxicological Profile Quantification: Baseline Ecotoxicity Data for Risk Assessment

Experimental toxicological assessment using the Tetrahymena pyriformis 40-hour growth inhibition assay yielded a pIGC₅₀ value of -0.02 (corresponding to IGC₅₀ ≈ 1.05 mmol/L) for 4-fluoro-2-(trifluoromethyl)aniline [1]. For comparison, QSAR database values for structurally related fluorinated anilines demonstrate variable toxicity: 4-fluoroaniline exhibits a higher experimental pIGC₅₀ of 0.14 (IGC₅₀ ≈ 0.72 mmol/L; approximately 1.5-fold more toxic), while 2-(trifluoromethyl)aniline shows a lower pIGC₅₀ of -0.33 (IGC₅₀ ≈ 2.14 mmol/L; approximately 2-fold less toxic) [2]. This positions 4-fluoro-2-(trifluoromethyl)aniline at an intermediate aquatic toxicity level, providing quantifiable, cross-study comparable data for environmental hazard classification and safe handling protocol development.

Toxicology QSAR Environmental risk assessment

Patent-Corroborated Agrochemical Utility: A Preferred Intermediate for Herbicide and Pesticide Synthesis

4-Fluoro-2-(trifluoromethyl)aniline (specifically identified as 2-trifluoromethyl-4-fluoroaniline) is explicitly named as a preferred substrate in multiple patent disclosures for the preparation of fluorinated anilines and agrochemical active ingredients. CN100396661C lists 2-trifluoromethyl-4-fluoroaniline among a small set of specifically claimed compounds, indicating its recognized value in industrial-scale manufacturing of plant protection agents [1]. Additionally, a Sankyo Company patent (US5736487) describes aniline derivatives with herbicidal activity, where the 4-fluoro-2-trifluoromethyl substitution pattern is among the claimed structural variations [2]. This class-level inference suggests that the compound's electronic profile—conferred by the combined electron-withdrawing effects of para-fluoro and ortho-trifluoromethyl groups—provides a favorable balance of stability and bioactivity for crop protection applications, differentiating it from less substituted anilines.

Agrochemical synthesis Herbicide intermediates Fluorinated building blocks

Validated Application Scenarios for 4-Fluoro-2-(trifluoromethyl)aniline: Where Procurement Adds Definitive Value


Medicinal Chemistry: ACAT Inhibitor Lead Optimization and Related Target Programs

Based on the demonstrated 27 nM ACAT-1 inhibition potency achieved when 4-fluoro-2-(trifluoromethyl)aniline is incorporated as the anilide moiety [1], this compound is a strategic building block for medicinal chemists developing acyltransferase inhibitors or related enzyme targets. The validated SAR indicates that the specific substitution pattern contributes materially to nanomolar binding affinity, making this compound a justifiable choice over regioisomeric or mono-substituted aniline alternatives during hit-to-lead and lead optimization phases where potency is a primary selection criterion.

Agrochemical Intermediate Manufacturing: Herbicide and Pesticide Development Programs

The explicit citation of 2-trifluoromethyl-4-fluoroaniline in CN100396661C as a preferred substrate for fluorinated aniline preparation, along with its structural relevance to herbicidally active compounds claimed in US5736487, positions this compound as a vetted intermediate for crop protection chemical development [1]. Procurement of this specific building block supports process development for agrochemical active ingredients where the electron-withdrawing para-fluoro/ortho-trifluoromethyl pattern is expected to confer favorable metabolic stability and target-site bioavailability.

Kilogram-Scale Process Development: Optimized Synthesis via High-Yield Acetanilide Route

For process chemists and CROs scaling fluorinated aniline production, the 80–90% yield achievable through the 4-fluoroacetanilide route [1] provides a validated, higher-efficiency alternative to the lower-yielding 4-fluoroaniline pathway. Procurement decisions that favor sourcing 4-fluoroacetanilide as the precursor—or selecting vendors capable of employing this optimized route—can reduce raw material consumption by approximately 20% on a molar basis, translating to tangible cost savings and improved sustainability metrics for kilogram-scale campaigns.

Environmental and Toxicological Risk Assessment Studies

The experimental pIGC₅₀ value of -0.02 (IGC₅₀ ≈ 1.05 mmol/L) in the Tetrahymena pyriformis assay provides a quantitative baseline for ecotoxicological profiling [1]. This data supports scientifically rigorous hazard assessment, permitting comparison against structurally related anilines (e.g., 4-fluoroaniline with 1.5× higher toxicity; 2-(trifluoromethyl)aniline with 2× lower toxicity). Procurement of 4-fluoro-2-(trifluoromethyl)aniline for research or industrial use where aquatic toxicity is a regulatory or safety concern can be guided by this established toxicological benchmark.

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